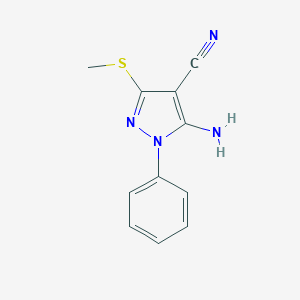

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with various reagents. One common method includes the use of acid anhydrides, acid chlorides, and phenyl dithiocarbamates . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or amines.

Applications De Recherche Scientifique

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation . Additionally, it may interact with various receptors and signaling pathways involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-Methylisoxazole: Known for its use in heterocyclizations involving pyruvic acids.

5-Amino-3-Methyl-1-Phenylpyrazole: Used in the synthesis of heteroaromatic pyrazolopyridines.

Uniqueness

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group, in particular, contributes to its unique pharmacological properties, making it a valuable compound for further research and development.

Activité Biologique

5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 5346-56-5) is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10N4S

- Molecular Weight : 198.22 g/mol

- CAS Number : 5346-56-5

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with a pyrazole moiety showed cytotoxic effects against several cancer cell lines including H460, A549, and HT-29. The mechanism often involves apoptosis induction and inhibition of anti-apoptotic proteins .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A549 | 193.93 | |

| Other Pyrazole Derivative | HCT116 | <200 | |

| Standard Control (5-Fluorouracil) | A549 | 371.36 |

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have indicated that certain derivatives exhibit higher COX inhibition compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making them candidates for further development in treating infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the intrinsic pathway, affecting mitochondrial function and promoting the release of cytochrome c.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators like prostaglandins.

- Antimicrobial Action : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Anticancer Effects : A study published in Nature reported that a series of pyrazole derivatives exhibited varying degrees of cytotoxicity against lung and colorectal cancer cell lines, with some derivatives outperforming traditional chemotherapeutics .

- Anti-inflammatory Research : Another study focused on the synthesis of new pyrazole compounds that demonstrated significant anti-inflammatory activity in animal models, suggesting potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .

Propriétés

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.